1-Chloro-5-iodo-2-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include Friedel-Crafts acylation, followed by halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-iodo-2-methoxy-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Chloro-5-iodo-2-methoxy-3-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. The presence of chlorine and iodine atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-iodo-3-methoxybenzene
- 1-Chloro-4-iodo-2-methoxybenzene
- 1-Chloro-5-iodo-2-methoxybenzene
Comparison: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8ClIO |
---|---|
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
1-chloro-5-iodo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HYONRDMJSKNRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.